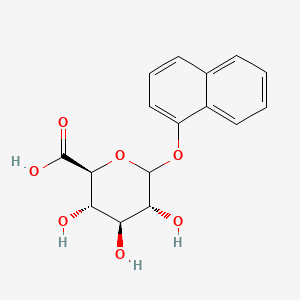![molecular formula C10H9ClN4O B1208451 4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorophenyl)hydrazo]-5-methyl-3-pyrazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimalarial Activity
4-Acylhydrazone-5-pyrazolones, closely related to the target compound, have been synthesized and assessed for their antimalarial activity. Studies reveal these compounds show promising outcomes in in vitro antimalarial activity. This indicates the potential use of 4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone derivatives in antimalarial drug development (Shaikh et al., 2021).
Dye Synthesis
Research on the synthesis of new pyrazolone dyes demonstrates the role of 5-pyrazolones in producing azo- and bisazo-dyes. These dyes, characterized using various spectroanalytical techniques, indicate the utility of pyrazolone derivatives in the dye industry (Gunkara et al., 2013).
Synthesis of Pyrazolone Derivatives
The efficient synthesis of 4-substituted pyrazolone derivatives under environmentally friendly conditions showcases the versatility of pyrazolones in chemical synthesis. These derivatives have potential applications in various chemical and pharmaceutical fields (Zhang et al., 2016).
Zinc Extraction
1-(2′-Chlorophenyl)-3-methyl-4-aroyl-5-pyrazolones have been synthesized to study their effectiveness in the solvent extraction of zinc. This research suggests the applicability of such compounds in industrial extraction processes (Ozaki et al., 1989).
Crystal and Molecular Structure Analysis
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol and its characterization through X-ray diffraction studies highlight the importance of such compounds in structural chemistry and material sciences (Kamani et al., 2019).
Anticancer and Antimicrobial Agents
Novel 1,3-oxazole clubbed pyridyl-pyrazolines, derived from compounds similar to the target compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential therapeutic applications of pyrazolone derivatives (Katariya et al., 2021).
properties
Product Name |
4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(10(16)15-12-6)14-13-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,15,16) |
InChI Key |
HKLNITPOCBNQOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
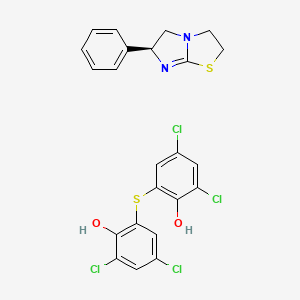
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)

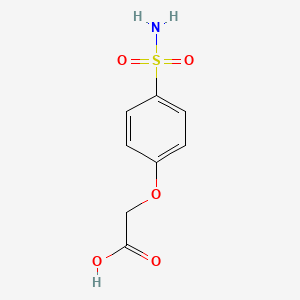
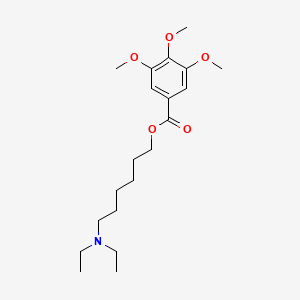
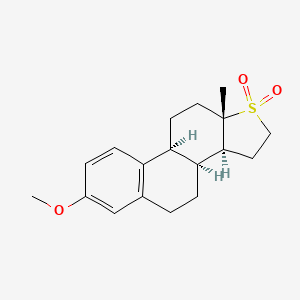
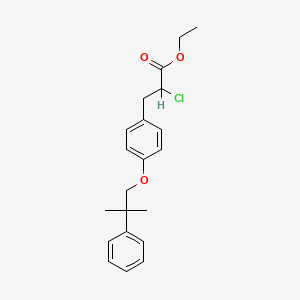

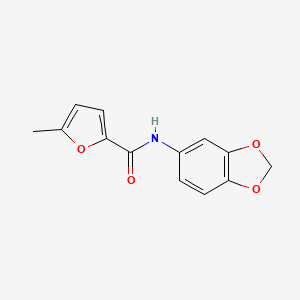
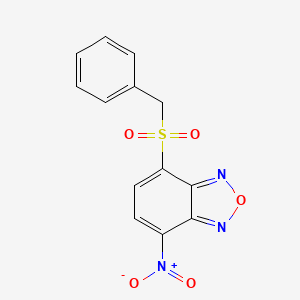
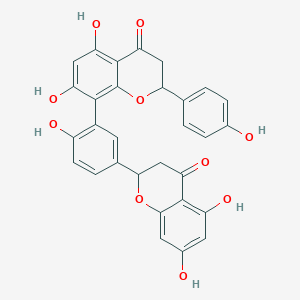
![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)
